molecular formula C10H11ClO B1595067 1-(2-Chlorophenyl)-3-buten-1-ol CAS No. 24165-66-0

1-(2-Chlorophenyl)-3-buten-1-ol

Cat. No. B1595067
CAS RN: 24165-66-0
M. Wt: 182.64 g/mol
InChI Key: BFIIUQFVPDIOLQ-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)-3-buten-1-ol” is a compound that contains a chlorophenyl group attached to a butenol group. The presence of the chlorophenyl group suggests that this compound may have some similar properties to other chlorinated aromatic compounds .


Molecular Structure Analysis

The molecular structure of “1-(2-Chlorophenyl)-3-buten-1-ol” would consist of a chlorophenyl group (a benzene ring with a chlorine atom) attached to a butenol group (a four-carbon chain with a double bond and a hydroxyl group). The exact structure would depend on the locations of these groups .


Chemical Reactions Analysis

The chemical reactions of “1-(2-Chlorophenyl)-3-buten-1-ol” would depend on its exact structure and the conditions under which it’s reacted. The chlorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chlorophenyl)-3-buten-1-ol” would depend on factors like its exact molecular structure and the environment. For example, its solubility, melting point, boiling point, and reactivity would be influenced by these factors .

Scientific Research Applications

Olefin Reactions

1-(2-Chlorophenyl)-3-buten-1-ol, as a phenyl-substituted olefin, can be involved in various chemical reactions. For instance, it can react with α-cyanoacetamide in the presence of manganese(III) acetate, producing 2-butenamides and 2-buten-4-olides. This process also generates glycols or ketones through direct oxidation. These reactions are influenced by the hard and soft acids and bases (HSAB) concept, which can help explain the mechanisms involved in these transformations (Sato, Nishino, & Kurosawa, 1987).

Structural Studies

The structural properties of compounds related to 1-(2-Chlorophenyl)-3-buten-1-ol have been extensively studied. For example, the crystal structure of cyproconazole, a conazole fungicide with a 4-chlorophenyl group, reveals interesting aspects like hydrogen bonding and weak C—H⋯π interactions. These structural insights are crucial for understanding the physical and chemical properties of such compounds (Kang, Kim, Kwon, & Kim, 2015).

Chemical Synthesis

1-(2-Chlorophenyl)-3-buten-1-ol can be used in the synthesis of various chemical products. For example, Palladium(II)-catalyzed dicarbonylation of similar 3-buten-1-ols can efficiently produce γ-butyrolactones, which have wide applications in chemical synthesis. The process involves stereospecific cis addition and demonstrates the versatility of such compounds in organic synthesis (Tamaru, Hojo, & Yoshida, 1991).

Metabolic Engineering

In the field of biotechnology, derivatives of 1-(2-Chlorophenyl)-3-buten-1-ol can be produced through metabolic engineering. For instance, microbial production of branched five carbon (C5) alcohols, which have potential as biofuels, can be achieved by engineering a heterologous isoprenoid pathway in E. coli. This demonstrates the potential of 1-(2-Chlorophenyl)-3-buten-1-ol derivatives in renewable energy production (George et al., 2015).

Safety And Hazards

The safety and hazards associated with “1-(2-Chlorophenyl)-3-buten-1-ol” would depend on factors such as its exact structure, how it’s used, and how much is used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “1-(2-Chlorophenyl)-3-buten-1-ol” could include exploring its potential uses, studying its properties in more detail, and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

1-(2-chlorophenyl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10,12H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIIUQFVPDIOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323680
Record name 1-(2-Chlorophenyl)-3-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-buten-1-ol

CAS RN

24165-66-0
Record name 2-Chloro-α-2-propen-1-ylbenzenemethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 404643
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Record name 24165-66-0
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Record name 1-(2-Chlorophenyl)-3-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Zhou, Z Zha, Y Zhang, Z Wang - Arkivoc, 2008 - arkat-usa.org
A novel mediator (Sn/I2) has been developed and employed in the allylation and crotylation of various aldehydes and ketones with allyl (crotyl) halide in water. With a catalytic amount …
Number of citations: 9 www.arkat-usa.org
Y Yin, G Zhao, Z Qian, W Yin - Journal of fluorine chemistry, 2003 - Elsevier
6,6′-Bis(1H, 1H, 2H, 2H-perfluorooctyl)-1, 1′-bi-2-naphthol (Rf 6 -BINOL) and 6,6′-bis(1H, 1H, 2H, 2H-perfluorodecyl)-1,1′-bi-2-naphthol (Rf 8 -BINOL) were used in allylation of …
Number of citations: 26 www.sciencedirect.com
R Mirabdolbaghi, T Dudding - Tetrahedron, 2012 - Elsevier
A sequential (R)-BINAP·Ag I F (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) (6–10 mol %), and (Ph 3 P) 2 Pd II Cl 2 (bis(triphenylphosphine)palladium(II) dichloride) (2 mol %) …
Number of citations: 17 www.sciencedirect.com
P Wang, J Chen, L Cun, J Deng, J Zhu… - Organic & Biomolecular …, 2009 - pubs.rsc.org
A series of enantiomerically pure mono- and bis-aryl tert-butyl sulfoxides were synthesised to promote the enantioselective allylation of aldehydes with allyltrichlorosilane. Moderate to …
Number of citations: 46 pubs.rsc.org
N Kurono, E Honda, F Komatsu, K Orito, M Tokuda - Tetrahedron, 2004 - Elsevier
Electrochemical reduction of haloarenes carrying 2-(1-hydroxybut-3-enyl), 2-allyloxy or N-allyl-N-methylamino group in the presence of phenanthrene as a mediator generated the …
Number of citations: 67 www.sciencedirect.com
JG Román, JA Soderquist - The Journal of organic chemistry, 2007 - ACS Publications
Simple Grignard procedures provide methallylboranes 1a and 1b in enantiomerically pure form from air-stable precursors in 98% and 95% yields, respectively. These reagents add …
Number of citations: 31 pubs.acs.org
P Sun, Y Xian, Y Xiao - Journal of Chemical Research, 2004 - journals.sagepub.com
In dichloromethane, the nucleophilic addition of allyltrimethylsilane to aldehydes to give the corresponding homoallyl alcohols in good to excellent yields was catalysed effectively by …
Number of citations: 7 journals.sagepub.com

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